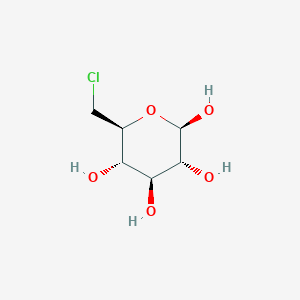
6-Chloro-6-deoxy-beta-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-6-deoxy-beta-D-glucopyranose is a derivative of glucose where the hydroxyl group at the sixth position is replaced by a chlorine atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-beta-D-glucopyranose typically involves the chlorination of glucose derivatives. One common method is the reaction of glucose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-6-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of 6-hydroxy-6-deoxy-beta-D-glucopyranose or other substituted derivatives.
Oxidation: Formation of 6-chloro-6-deoxy-gluconic acid.
Reduction: Formation of 6-chloro-6-deoxy-glucitol.
Wissenschaftliche Forschungsanwendungen
6-Chloro-6-deoxy-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of 6-Chloro-6-deoxy-beta-D-glucopyranose involves its interaction with specific molecular targets:
Insulin Receptor Activation: The compound binds to insulin receptors, enhancing glucose uptake and reducing blood glucose levels.
Apoptosis Induction: In cancer cells, the compound induces apoptosis through the activation of pro-apoptotic factors such as p53, Bax, and caspase 3.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-6-deoxy-alpha-D-glucopyranose: Another chlorinated glucose derivative with similar properties.
6-Chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose: A more complex derivative with additional galloyl groups.
Uniqueness
6-Chloro-6-deoxy-beta-D-glucopyranose is unique due to its specific substitution pattern and its ability to selectively activate insulin receptors without promoting carcinogenesis. This makes it a promising candidate for therapeutic applications in diabetes and cancer treatment .
Eigenschaften
CAS-Nummer |
56688-73-4 |
|---|---|
Molekularformel |
C6H11ClO5 |
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
QMWDIHPSUCUMFU-VFUOTHLCSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)Cl |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















